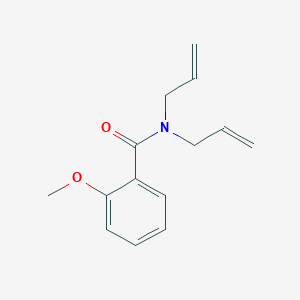
2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide, commonly known as DCMIX, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. DCMIX belongs to the class of compounds known as isoxazoles, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of DCMIX is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, DCMIX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and physiological effects:
DCMIX has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including those that are resistant to conventional antibiotics. DCMIX has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus. In addition, DCMIX has been shown to have potential anticancer activity, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCMIX is its broad spectrum of biological activity. This makes it a useful compound for the study of various cellular processes and for the development of new therapies. However, one of the limitations of DCMIX is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of DCMIX. One area of research could be the development of new cancer therapies based on the anticancer activity of DCMIX. Another area of research could be the development of new antibiotics and antiviral agents based on the antibacterial and antiviral properties of DCMIX. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DCMIX and to identify potential drug targets for this compound.
Métodos De Síntesis
DCMIX can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with 5-methylisoxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield DCMIX.
Aplicaciones Científicas De Investigación
DCMIX has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. DCMIX has also been shown to have potential anticancer activity, making it a promising candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)15-12(17)6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17) |
Clave InChI |
KUFJISVQZFPCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

